molecular formula C24H26N2O2 B1369482 2-(3,5-Dibenzyloxyphenyl)piperazine CAS No. 65709-43-5

2-(3,5-Dibenzyloxyphenyl)piperazine

Cat. No. B1369482
CAS RN: 65709-43-5
M. Wt: 374.5 g/mol
InChI Key: PTOZVTYHZYBFAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as DBZP, has been a subject of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of DBZP is C24H26N2O2. It has a molecular weight of 374.5 g/mol.


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines in 81–91% yields .


Physical And Chemical Properties Analysis

DBZP has a density of 1.1±0.1 g/cm3, a boiling point of 560.4±50.0 °C at 760 mmHg, and a flash point of 235.3±19.6 °C .

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

2-(3,5-Dibenzyloxyphenyl)piperazine, specifically in the form of [18F]p-MPPF, is used as a radiolabeled antagonist for studying 5-HT1A receptors with positron emission tomography (PET). This research involves the exploration of serotonergic neurotransmission and encompasses aspects such as chemistry, radiochemistry, animal, and human data, toxicity, and metabolism studies (Plenevaux et al., 2000).

Synthesis and Bioactivity of Mannich Bases

New Mannich bases involving 2-(3,5-Dibenzyloxyphenyl)piperazine derivatives have been synthesized, with varying applications such as cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds, including N-methylpiperazine and N-phenylpiperazine derivatives, offer insights into potential therapeutic applications (Gul et al., 2019).

Potential Drug Candidates for Diabetes and Alzheimer's Diseases

Derivatives of 2-(3,5-Dibenzyloxyphenyl)piperazine have been evaluated for their potential as drug candidates for type 2 diabetes and Alzheimer's diseases. Their bioactivity against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes suggests their relevance in drug discovery and development for these diseases (Abbasi et al., 2018).

HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines, including analogues of 2-(3,5-Dibenzyloxyphenyl)piperazine, have been synthesized and evaluated as non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme. This research contributes to the development of novel therapeutic agents against HIV-1 (Romero et al., 1994).

Antioxidants for Polypropylene Copolymers

Compounds containing 2-(3,5-Dibenzyloxyphenyl)piperazine moieties have been synthesized and tested for their effectiveness as antioxidants in polypropylene copolymers. This research highlights their potential in enhancing the thermal stability of these materials (Desai et al., 2004).

properties

IUPAC Name

2-[3,5-bis(phenylmethoxy)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-3-7-19(8-4-1)17-27-22-13-21(24-16-25-11-12-26-24)14-23(15-22)28-18-20-9-5-2-6-10-20/h1-10,13-15,24-26H,11-12,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOZVTYHZYBFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606700
Record name 2-[3,5-Bis(benzyloxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dibenzyloxyphenyl)piperazine

CAS RN

65709-43-5
Record name 2-[3,5-Bis(benzyloxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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